molecular formula C19H24O3 B12533301 2,2'-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) CAS No. 679843-24-4

2,2'-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol)

Cat. No.: B12533301
CAS No.: 679843-24-4
M. Wt: 300.4 g/mol
InChI Key: GGNJLTFWPDPJGP-UHFFFAOYSA-N
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Description

2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes two phenolic units connected by a methoxyethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with 2-methoxyethane-1,1-diyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic units can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated phenolic compounds.

Scientific Research Applications

2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of polymers and resins with enhanced thermal and mechanical properties.

    Chemistry: Employed as a building block in organic synthesis for the preparation of complex molecules.

    Biology and Medicine: Investigated for its potential antioxidant properties and its role in the development of pharmaceuticals.

    Industry: Utilized in the production of stabilizers and additives for plastics and other materials.

Mechanism of Action

The mechanism of action of 2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets, primarily through its phenolic units. These units can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. The compound can also form complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar structure but with a methylene bridge instead of a methoxyethane bridge.

    2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis(oxirane): Contains oxirane groups instead of phenolic units.

    2,2’-[2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Similar phenolic structure but with different bridging units.

Uniqueness

2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its methoxyethane bridge, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

679843-24-4

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

2-[1-(2-hydroxy-3,5-dimethylphenyl)-2-methoxyethyl]-4,6-dimethylphenol

InChI

InChI=1S/C19H24O3/c1-11-6-13(3)18(20)15(8-11)17(10-22-5)16-9-12(2)7-14(4)19(16)21/h6-9,17,20-21H,10H2,1-5H3

InChI Key

GGNJLTFWPDPJGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(COC)C2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

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